3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Chemical Structure and Synthesis 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a difluoromethyl group at position 6, a furan-2-yl moiety at position 4, and a carboxamide group at position 2. Its molecular formula is C₁₂H₁₁F₂N₃OS, with a molecular weight of 283.30 g/mol and CAS number 828275-26-9 .
The synthesis of this compound likely follows methods analogous to those described for related thieno[2,3-b]pyridines. For example, details the use of 2-chloro-N-substituted acetamides and aryl-substituted precursors under basic conditions (e.g., KOH in DMF) to construct the thieno[2,3-b]pyridine scaffold. The furan-2-yl group is introduced via substitution reactions, while the difluoromethyl substituent may be incorporated through halogen exchange or fluorination steps .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c14-11(15)6-4-5(7-2-1-3-20-7)8-9(16)10(12(17)19)21-13(8)18-6/h1-4,11H,16H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOZJIKUFCRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thieno[2,3-b]pyridine intermediate.
Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The amino group and the furan ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the difluoromethyl group can produce monofluoromethyl or methyl derivatives.
Scientific Research Applications
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of heterocyclic chemistry.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine: Due to its structural features, it may interact with various biological targets, making it useful in the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Physical Properties
- IR Spectroscopy : Characteristic peaks for NH (3460–3296 cm⁻¹), C≡N (2215 cm⁻¹), and C=O (1731 cm⁻¹) are observed in similar compounds .
- Solubility : The presence of the polar carboxamide group and furan ring may enhance solubility in polar solvents, though the difluoromethyl group could introduce moderate lipophilicity .
Applications
This compound is classified as a building block in organic synthesis (), suggesting utility in drug discovery, particularly for kinase inhibitors or antimicrobial agents, as seen in structurally related analogs .
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs:
| Compound Name | Substituents (Position 4/6) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4-(furan-2-yl), 6-(difluoromethyl) | C₁₂H₁₁F₂N₃OS | 283.30 | Furan ring, difluoromethyl group |
| 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)... | 4-(furan-2-yl), 6-(trifluoromethyl) | C₁₃H₈F₃N₃O₂S | 327.29 | Trifluoromethyl enhances lipophilicity |
| 3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)... | 4-(5-methylthiophen-2-yl), 6-(difluoromethyl) | C₁₄H₁₁F₂N₃OS₂ | 339.39 | Methylthiophene substituent, higher MW |
| 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)... | 4-(4-fluorophenyl), 6-(trifluoromethyl) | C₁₃H₈F₄N₃OS | 343.35 | Fluorophenyl group, strong electron withdrawal |
Key Observations :
- Aromatic Moieties : Replacing furan with thiophene or fluorophenyl groups modifies electronic properties. For instance, the 4-fluorophenyl analog (C₁₃H₈F₄N₃OS) exhibits stronger electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .
Biological Activity
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino Group : Enhances solubility and potential interaction with biological targets.
- Difluoromethyl Group : Modifies electronic properties, potentially influencing receptor binding.
- Furan Ring : Provides additional reactivity and interaction possibilities.
- Thieno[2,3-b]pyridine Core : Central to its biological activity, this bicyclic structure is associated with various pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and other proteins involved in cellular signaling pathways. For instance:
- Inhibition of GSK-3 : The compound has been shown to selectively inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including cell proliferation and survival .
- Antiproliferative Activity : Studies have demonstrated significant antiproliferative effects against cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) .
Anticancer Activity
The compound exhibits promising anticancer properties through several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Triggers apoptotic pathways leading to cancer cell death.
- Inhibition of Tumor Growth : In vivo studies suggest it can inhibit tumor growth in animal models.
Antimicrobial Activity
Research has indicated potential antimicrobial effects against various pathogens. For example, thienopyridine derivatives have shown activity against bacteria such as Staphylococcus epidermidis and protozoa like Leishmania amazonensis .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Amino-6-(methyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide | Moderate anticancer activity | Lacks difluoromethyl group |
| 3-Amino-6-(trifluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide | High GSK-3 inhibition | Trifluoromethyl group alters reactivity |
| 3-Amino-6-(difluoromethyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | Antimicrobial properties | Thiophene ring enhances activity |
Case Studies
- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various thieno[2,3-b]pyridine derivatives including the target compound using a thymidine incorporation assay. Results indicated that several derivatives showed over 85% inhibition of cell growth in HCT116 and MDA-MB-231 cell lines .
- GSK-3 Inhibition Study : Another research highlighted the selective inhibition of GSK-3 by 3-Amino derivatives, suggesting their potential in treating diseases linked to this enzyme such as diabetes and cancer .
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of precursors (e.g., substituted pyridines or thiophenes) under reflux conditions with sodium methoxide (MeONa) in methanol. For example, thienopyridine derivatives are synthesized by refluxing intermediates (e.g., 2-((3-cyano-6-(furan-2-yl)-4-(thiophen-2-yl)pyridin-2-yl)thio)acetamide) in MeONa solution for 4 hours, followed by cooling, filtration, and crystallization from ethanol .
- Step 2 : Purification via silica gel column chromatography and recrystallization using solvents like ethanol or methanol. Yields range from 71% to 90% depending on substituents and reaction conditions .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization employs:
- Spectroscopy : H-NMR and C-NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.71–8.03 ppm, NH signals at δ 5.97–7.71 ppm) .
- Infrared (IR) Spectroscopy : Peaks for NH (3310–3484 cm), C=O (1633–1661 cm), and C=N (1592–1596 cm) .
- Elemental Analysis : Matching calculated and observed percentages for C, H, and N (e.g., C: 56.29% observed vs. 56.45% calculated) .
Advanced Research Questions
Q. What biological targets or mechanisms of action have been identified for this compound?
- Epac1 Inhibition : The compound’s structural analogs (e.g., thieno[2,3-b]pyridine derivatives) exhibit potent inhibition of Epac1, a cAMP-regulated guanine nucleotide exchange factor, reducing myocardial ischemia-reperfusion injury and β-adrenergic receptor (β-AR)-induced hypertrophy .
- Antimicrobial Activity : Thienopyridine carboxamides with furan substituents show activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase, with MIC values ranging from 4–32 µg/mL .
Q. How do structural modifications influence its biological activity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF) : Enhance stability and target binding via hydrophobic interactions. For example, 4-(trifluoromethyl) derivatives show improved Epac1 inhibition compared to methyl substituents .
- Furan vs. Thiophene : Furan-containing analogs exhibit higher solubility but reduced antimicrobial potency compared to thiophene derivatives due to weaker π-π stacking with bacterial enzymes .
Q. What computational methods are used to study its interactions with biological targets?
- Docking Studies : AutoDock or Schrödinger Suite to model interactions with Epac1’s catalytic domain or DNA gyrase. For example, furan’s oxygen atom forms hydrogen bonds with Arg in Epac1, while the difluoromethyl group enhances hydrophobic contacts .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, with root-mean-square deviation (RMSD) < 2.0 Å indicating stable binding .
Q. Are there contradictions in reported biological activities or mechanisms?
- Varied Efficacy in Models : While Epac1 inhibition is consistent in cardiac models , antimicrobial activity varies significantly across bacterial strains (e.g., 4 µg/mL for S. aureus vs. 64 µg/mL for E. coli), likely due to differences in membrane permeability or efflux pump expression .
- Substituent-Dependent Outcomes : Nitro or cyano substituents on the phenyl ring improve antiproliferative activity but reduce solubility, complicating in vivo translation .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Observations | Reference |
|---|---|---|
| H-NMR | NH at δ 5.97–7.71 ppm (DO exchangeable) | |
| C-NMR | C=O at 167.30 ppm; aromatic carbons at 106–162 ppm | |
| IR | C=O stretch at 1633–1661 cm |
Table 2 : Impact of Substituents on Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
